molecular formula C17H22ClN B1618293 rac Benzphetamine Hydrochloride CAS No. 1027-30-1

rac Benzphetamine Hydrochloride

Cat. No.: B1618293
CAS No.: 1027-30-1
M. Wt: 275.8 g/mol
InChI Key: ANFSNXAXVLRZCG-RSAXXLAASA-N
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Scientific Research Applications

Benzphetamine hydrochloride has several scientific research applications:

Mechanism of Action

Benzphetamine stimulates the release of norepinephrine and dopamine in nerve endings in the lateral hypothalamic feeding center, decreasing appetite . This release is mediated by the binding of benzphetamine to centrally located adrenergic receptors .

Safety and Hazards

Benzphetamine can be toxic if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child . It may cause serious side effects such as shortness of breath, chest pain, confusion or irritability, unusual thoughts or behavior, or dangerously high blood pressure .

Chemical Reactions Analysis

Benzphetamine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Benzphetamine hydrochloride is chemically and pharmacologically related to other sympathomimetic amines, such as:

Benzphetamine hydrochloride is unique in its ability to act as a prodrug, providing a sustained release of active metabolites that contribute to its anorectic effects.

Properties

CAS No.

1027-30-1

Molecular Formula

C17H22ClN

Molecular Weight

275.8 g/mol

IUPAC Name

(2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/t15-;/m0./s1

InChI Key

ANFSNXAXVLRZCG-RSAXXLAASA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

5411-22-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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